Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate
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Overview
Description
Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate is a chemical compound with the molecular formula C13H24N2O3 and a molecular weight of 256.34 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a dimethylcarbamoyl group and an ethyl ester group.
Preparation Methods
The synthesis of Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate involves several steps. One common synthetic route includes the reaction of cyclohexylamine with dimethylcarbamoyl chloride to form the intermediate compound, which is then reacted with ethyl bromoacetate under basic conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and bases like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate involves its interaction with specific molecular targets and pathways. The dimethylcarbamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also affect cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate can be compared with other similar compounds, such as:
Ethyl 2-[(1R,4R)-4-[(methylcarbamoyl)amino]cyclohexyl]acetate: This compound has a similar structure but with a methylcarbamoyl group instead of a dimethylcarbamoyl group.
Ethyl 2-[(1R,4R)-4-[(ethylcarbamoyl)amino]cyclohexyl]acetate: This compound features an ethylcarbamoyl group, which may result in different chemical and biological properties.
Cyclohexaneacetic acid, 4-[(dimethylamino)carbonyl]amino-, ethyl ester, trans-: This is another similar compound with slight variations in its structure.
Biological Activity
Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate, identified by its CAS number 1642586-63-7, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H24N2O3
- Molecular Weight : 256.35 g/mol
- IUPAC Name : Ethyl 2-((1R,4R)-4-(dimethylcarbamoyl)amino)cyclohexyl)acetate
- Purity : 97% .
The compound exhibits biological activity primarily through its interaction with dopamine receptors. Research indicates that it functions as a G protein-biased partial agonist at the D2 dopamine receptor, which plays a crucial role in various neurological pathways. Specifically, it shows selectivity for the cAMP (G_i/o-protein) pathway while also engaging with the β-arrestin2 pathway .
Table 1: Biological Activity Profile of this compound
Activity Type | EC50 (nM) | Emax (%) | Pathway Involved |
---|---|---|---|
G_i/o Pathway | 0.4 | 70 | cAMP inhibition |
β-arrestin2 Pathway | 0.6 | 66 | β-arrestin recruitment |
Biological Studies and Findings
Several studies have investigated the efficacy and potency of this compound:
- Dopamine Receptor Studies : In vitro assays demonstrated that modifications to the dimethylurea group significantly influenced the compound's potency across different pathways. For instance, altering the structure to include a tert-butyl carbamate resulted in decreased potency for both G_i/o and β-arrestin2 pathways .
- Neuropharmacological Effects : The compound has been evaluated for its effects on neurodegenerative diseases. Its ability to modulate dopamine receptor activity suggests potential therapeutic applications in conditions like Parkinson's disease and schizophrenia.
- Safety and Toxicity Assessments : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, although comprehensive toxicological evaluations are necessary for clinical application.
Case Studies
A notable study published in MDPI examined the role of compounds similar to this compound in modulating neurochemical pathways associated with mood disorders. The findings suggested that these compounds could potentially offer new avenues for treatment by selectively targeting dopaminergic systems .
Properties
IUPAC Name |
ethyl 2-[4-(dimethylcarbamoylamino)cyclohexyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-4-18-12(16)9-10-5-7-11(8-6-10)14-13(17)15(2)3/h10-11H,4-9H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERRLQPNDLTVID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)NC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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